3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine ring, and the attachment of the pyridine moiety. Common synthetic routes include:
Cyclization Reactions: The quinazolinone core can be synthesized through cyclization reactions involving anthranilic acid derivatives.
Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions using appropriate piperazine derivatives.
Coupling Reactions: The pyridine moiety can be attached through coupling reactions, such as Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated synthesis equipment and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperazine and pyridine rings can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols or amines .
Scientific Research Applications
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its diverse biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine moieties are known to enhance binding affinity and selectivity towards these targets . The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and piperazine-containing molecules, such as:
4-(pyridin-2-yl)piperazine derivatives: These compounds share the piperazine and pyridine moieties and exhibit similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone core and are investigated for their therapeutic potential.
Uniqueness
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group, in particular, may enhance its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C24H21N5O2S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H21N5O2S/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-25-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)26-24(29)32/h1-12H,13-16H2,(H,26,32) |
InChI Key |
CDDJUJYXISFTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
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